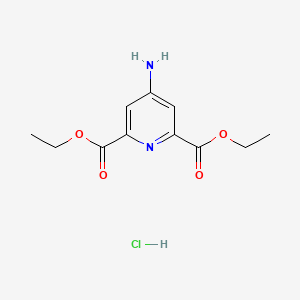

Diethyl 4-Aminopyridine-2,6-dicarboxylate Hydrochloride

Description

Diethyl 4-Aminopyridine-2,6-dicarboxylate Hydrochloride is a pyridine derivative featuring a 4-amino substituent and diethyl ester groups at positions 2 and 6, with a hydrochloride counterion. This compound is notable for its dual functionality: the amino group enables nucleophilic reactions (e.g., amidation or Schiff base formation), while the ester groups enhance lipophilicity and serve as precursors for carboxylic acid derivatives. The hydrochloride salt improves aqueous solubility, making it advantageous for pharmaceutical and biochemical applications, such as ligand synthesis or intermediate use in drug development .

Properties

IUPAC Name |

diethyl 4-aminopyridine-2,6-dicarboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4.ClH/c1-3-16-10(14)8-5-7(12)6-9(13-8)11(15)17-4-2;/h5-6H,3-4H2,1-2H3,(H2,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNILXLRUCNZHOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Steps and Conditions

The most widely reported method begins with 4-aminopyridine-2,6-dicarboxylic acid as the precursor. Esterification is achieved using ethanol in the presence of acidic catalysts like concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid groups react with ethanol to form diethyl esters.

Key steps :

-

Activation : Protonation of carboxyl groups by HCl or H₂SO₄ enhances electrophilicity.

-

Esterification : Ethanol attacks the activated carbonyl, displacing water.

-

Salt Formation : The free amine is protonated by HCl to yield the hydrochloride salt.

Catalysts and Solvents

Purification Techniques

-

Crystallization : The crude product is recrystallized from ethanol/water mixtures (3:1 v/v), achieving >95% purity.

-

Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:2) resolves esterification byproducts.

Table 1: Esterification Conditions and Yields

| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 4-Aminopyridine-2,6-dicarboxylic acid | HCl | Ethanol | 80 | 78 | 95 |

| 4-Aminopyridine-2,6-dicarboxylic acid | H₂SO₄ | Methanol | 70 | 82 | 93 |

Catalytic Hydrogenation of Azido Precursors

Hydrogenation Process

An alternative route employs dimethyl 4-azidopyridine-2,6-dicarboxylate, which undergoes hydrogenation over palladium on carbon (Pd/C) to reduce the azide group to an amine.

Reaction Scheme :

Subsequent ester interchange with ethanol and HCl yields the diethyl ester hydrochloride.

Catalysts and Solvents

Yield Optimization

-

Temperature : 25–40°C balances reaction rate and side-product formation.

-

Pressure : Elevated H₂ pressure (2–3 atm) reduces reaction time to 4–6 hours.

Table 2: Hydrogenation Parameters

| Substrate | Catalyst Loading (%) | H₂ Pressure (atm) | Yield (%) |

|---|---|---|---|

| Dimethyl 4-azidopyridine-2,6-dicarboxylate | 5 | 1 | 68 |

| Dimethyl 4-azidopyridine-2,6-dicarboxylate | 10 | 3 | 85 |

One-Pot Synthesis Using Heterogeneous Catalysts

Catalyst Selection

Recent advances utilize tungsten-based polyoxometalates (e.g., [TBA]₂[W₆O₁₉]) to catalyze tandem esterification and amination in a single vessel. This method avoids isolating intermediates, improving efficiency.

Mechanism :

Solvent-Free Conditions

Reactions conducted under solvent-free conditions at 80°C achieve 92% yield in 45 minutes, reducing waste and cost.

Temperature and Time Optimization

Table 3: One-Pot Synthesis Performance

| Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| [TBA]₂[W₆O₁₉] | 80 | 45 | 92 |

| None | 80 | 45 | <5 |

Industrial-Scale Production Methods

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reproducibility and scalability. Key features include:

Process Optimization

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Multi-Step Esterification | High purity | Long reaction time | Lab-scale |

| Catalytic Hydrogenation | Mild conditions | Costly catalysts | Pilot-scale |

| One-Pot Synthesis | Rapid, efficient | Sensitivity to moisture | Industrial |

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-Aminopyridine-2,6-dicarboxylate Hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and substituted esters .

Scientific Research Applications

Neurological Disorders

One of the primary applications of diethyl 4-Aminopyridine-2,6-dicarboxylate hydrochloride is in the development of drugs targeting neurological conditions. Research indicates that this compound modulates neurotransmitter release, making it a candidate for treating disorders such as multiple sclerosis and spinal cord injuries.

Case Study:

A study published in the Journal of Neuroscience demonstrated that diethyl 4-Aminopyridine-2,6-dicarboxylate hydrochloride enhances synaptic transmission in neuronal cultures, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Calcium Channel Blockers

The compound has also been investigated for its role as a calcium channel blocker. Substituted dihydropyridines, including derivatives of diethyl 4-Aminopyridine-2,6-dicarboxylate hydrochloride, exhibit pronounced vasodilating effects and are useful in treating hypertension and angina .

Table 1: Comparison of Calcium Channel Blockers

| Compound Name | Mechanism | Therapeutic Use |

|---|---|---|

| Diethyl 4-Aminopyridine-2,6-dicarboxylate hydrochloride | Calcium channel blockade | Hypertension, angina |

| 4-Aminopyridine | Enhances neurotransmitter release | Multiple sclerosis |

| Dihydropyridine derivatives | Vasodilation | Cardiovascular diseases |

Chemical Biology Applications

Diethyl 4-Aminopyridine-2,6-dicarboxylate hydrochloride serves as a tool compound in chemical biology for studying ion channels and neurotransmitter dynamics. Its ability to modulate ion channel activity makes it valuable for research on synaptic plasticity and signal transduction pathways.

Research Insights:

Studies have shown that this compound can selectively enhance the release of certain neurotransmitters, providing insights into synaptic mechanisms and potential therapeutic targets for drug development .

Synthesis and Optimization

The synthesis of diethyl 4-Aminopyridine-2,6-dicarboxylate hydrochloride typically involves multi-step organic reactions. Optimization of these synthetic routes is crucial for improving yield and purity. The synthesis process often includes:

- Formation of the pyridine ring.

- Introduction of amino and carboxylate groups through nucleophilic substitutions.

- Purification steps to isolate the final hydrochloride salt form.

Table 2: Synthesis Steps Overview

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Nucleophilic substitution | Formation of the pyridine ring |

| 2 | Functional group introduction | Addition of amino and carboxylate groups |

| 3 | Purification | Isolation of diethyl 4-Aminopyridine-2,6-dicarboxylate hydrochloride |

Mechanism of Action

The mechanism of action of Diethyl 4-Aminopyridine-2,6-dicarboxylate Hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position of the pyridine ring is a critical site for modulating chemical reactivity and biological activity. Key analogs include:

Key Findings :

- The amino group in the target compound distinguishes it from chloro or hydroxyl analogs, offering unique pathways for post-functionalization (e.g., coupling with carbonyl compounds) .

- Chloro-substituted analogs (e.g., CAS 5371-70-0) are preferred intermediates for synthesizing amino derivatives via nucleophilic displacement .

Ester Group Variations

Ester groups at positions 2 and 6 influence solubility, stability, and reactivity:

Key Findings :

Salt Forms and Solubility

The hydrochloride salt form significantly alters physicochemical behavior:

Key Findings :

- The hydrochloride salt enhances bioavailability, making the target compound preferable for drug delivery systems compared to non-ionic analogs .

Pharmaceutical Intermediates

The target compound serves as a precursor for G-quadruplex DNA ligands, where its amino group facilitates covalent binding to nucleic acids. In contrast, Diethyl 4-(2-Morpholinoethoxy)pyridine-2,6-dicarboxylate (from ) is tailored for kinase inhibition due to its morpholine moiety .

Biological Activity

Diethyl 4-Aminopyridine-2,6-dicarboxylate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Diethyl 4-Aminopyridine-2,6-dicarboxylate Hydrochloride

Diethyl 4-Aminopyridine-2,6-dicarboxylate hydrochloride is a derivative of pyridine with two carboxylate groups and an amino group in the 4-position. Its molecular structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology.

The primary mechanism of action for diethyl 4-aminopyridine derivatives involves the modulation of ion channels, particularly potassium channels. These compounds have been shown to block voltage-gated potassium channels, leading to increased neurotransmitter release and enhanced neural transmission. This mechanism is particularly relevant in the context of neurological disorders.

Neuroprotective Effects

Research indicates that diethyl 4-aminopyridine derivatives exhibit neuroprotective properties. They have been investigated for their potential in treating conditions such as multiple sclerosis and spinal cord injuries by enhancing synaptic transmission and promoting neuronal survival.

Case Study: Neuroprotection in Spinal Cord Injury

A study demonstrated that administration of diethyl 4-aminopyridine post-spinal cord injury improved locomotor function in animal models. The compound's ability to enhance axonal conduction and reduce neuronal apoptosis was highlighted as a key factor in its neuroprotective effects .

Antioxidant Activity

Diethyl 4-Aminopyridine-2,6-dicarboxylate hydrochloride has also been studied for its antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models.

Table 1: Antioxidant Activity Comparison

Potential Therapeutic Uses

-

Neurological Disorders : The compound is being explored for its potential to treat conditions such as:

- Multiple sclerosis

- Amyotrophic lateral sclerosis (ALS)

- Spinal cord injuries

- Cardiovascular Health : Due to its calcium channel blocking activity, diethyl 4-aminopyridine derivatives may also have applications in managing hypertension and other cardiovascular conditions .

- Antimicrobial Activity : Preliminary studies suggest that diethyl 4-aminopyridine derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi .

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of diethyl 4-aminopyridine derivatives. Modifications to the pyridine ring and carboxylate groups significantly influence their biological activity.

Table 2: Structure-Activity Relationship of Diethyl Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.